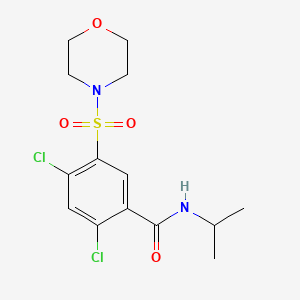![molecular formula C15H17N3OS B4405916 2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4405916.png)
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide
Vue d'ensemble
Description
2-[(4-methyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MPTA is not fully understood; however, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis. MPTA has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidants in cells, thereby protecting them from oxidative stress. MPTA has also been found to modulate the levels of various cytokines and growth factors, which play a crucial role in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of MPTA is its potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of MPTA is its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
Several future directions can be explored in the field of MPTA research. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of MPTA in vivo to determine its efficacy and safety. Another direction is to develop novel formulations of MPTA to improve its solubility and bioavailability. Additionally, the mechanism of action of MPTA needs to be further elucidated to understand its potential therapeutic applications fully.
Conclusion:
In conclusion, MPTA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent antitumor activity and neuroprotective effects and has been found to modulate various biochemical and physiological processes. While MPTA has several advantages, such as its potent antitumor activity, it also has limitations such as low solubility in water. Further research is required to explore the potential therapeutic applications of MPTA fully.
Applications De Recherche Scientifique
MPTA has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, ovarian, lung, and colon cancer. MPTA has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-7-9-17-15(18-12)20-11-14(19)16-10-8-13-5-3-2-4-6-13/h2-7,9H,8,10-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUUTYHUYOQKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)

![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)


![1-{2-[4-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4405868.png)
![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![4-{[(1-naphthylacetyl)amino]methyl}benzoic acid](/img/structure/B4405878.png)
![{4-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4405888.png)
![3-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4405893.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4405905.png)
![3-fluoro-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4405908.png)
![N'-{[5-(4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4405937.png)
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405950.png)